molecular formula C15H12N2OS2 B5214834 N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5214834
M. Wt: 300.4 g/mol
InChI Key: UCBWFVIMEBJQAV-UHFFFAOYSA-N
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Description

N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then reacted with phenyl isothiocyanate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of thiazole, thiophene, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10(18)16-15-17-13(12-8-5-9-19-12)14(20-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBWFVIMEBJQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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